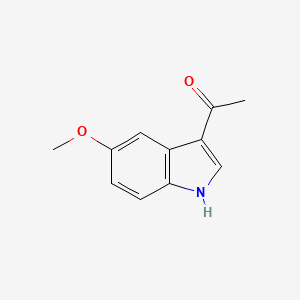
1-(5-甲氧基-1H-吲哚-3-基)乙酮
描述
1-(5-Methoxy-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C11H11NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its presence in various natural products and its significance in synthetic organic chemistry due to its versatile reactivity and biological activity.
科学研究应用
1-(5-Methoxy-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and natural product analogs.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
Mode of Action
The mode of action of 1-(5-methoxy-1H-indol-3-yl)ethanone is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
生化分析
Biochemical Properties
1-(5-Methoxy-1H-indol-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential inhibitory effects on certain enzymes, which could be useful in therapeutic applications. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .
Cellular Effects
1-(5-Methoxy-1H-indol-3-yl)ethanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular function highlight the compound’s potential in studying cell biology and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of 1-(5-Methoxy-1H-indol-3-yl)ethanone involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methoxy-1H-indol-3-yl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating sustained changes in cellular responses after prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of 1-(5-Methoxy-1H-indol-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
1-(5-Methoxy-1H-indol-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in cells. Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(5-Methoxy-1H-indol-3-yl)ethanone within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in certain tissues can influence its efficacy and potential side effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Methoxy-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of 5-methoxyindole with acetyl chloride in the presence of a Lewis acid like aluminum chloride can yield 1-(5-methoxy-1H-indol-3-yl)ethanone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions: 1-(5-Methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated indole derivatives.
相似化合物的比较
1-(1H-indol-3-yl)ethanone: Lacks the methoxy group, resulting in different reactivity and biological activity.
1-(5-fluoro-1H-indol-3-yl)ethanone: The presence of a fluorine atom alters its electronic properties and reactivity.
1-(5-bromo-1H-indol-3-yl)ethanone:
Uniqueness: 1-(5-Methoxy-1H-indol-3-yl)ethanone is unique due to the presence of the methoxy group at the 5-position of the indole ring. This substitution enhances its electron-donating properties, influencing its reactivity and interactions with biological targets .
属性
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-4-3-8(14-2)5-9(10)11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPUQMRYWUQVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600510 | |
| Record name | 1-(5-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51843-22-2 | |
| Record name | 1-(5-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


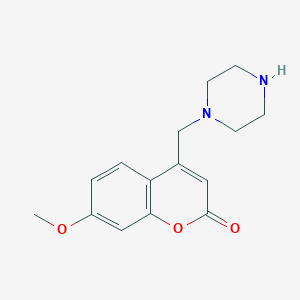
![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)
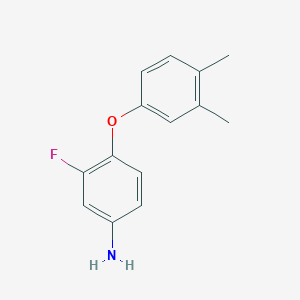
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
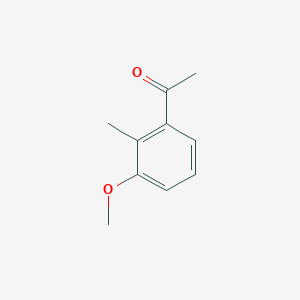
![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)
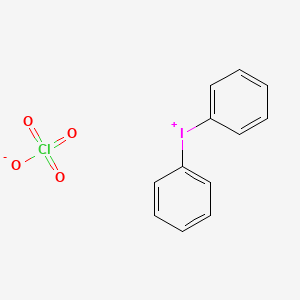
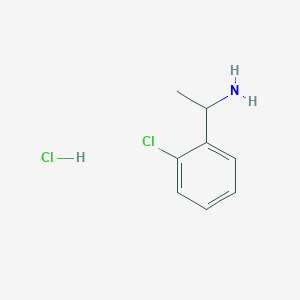



![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)
